![molecular formula C17H14N4OS2 B2702831 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034595-69-0](/img/structure/B2702831.png)
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide, commonly known as PTB, is a synthetic molecule that has gained attention in the scientific community due to its potential applications in research on cancer and other diseases.
Mechanism of Action
PTB exerts its anti-cancer effects by inhibiting the activity of certain enzymes called kinases, which play a key role in cell growth and division. Specifically, PTB has been found to inhibit the activity of the kinase AKT, which is often overactive in cancer cells and promotes their growth and survival. By inhibiting AKT activity, PTB can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, PTB has been found to have other biochemical and physiological effects. For example, PTB has been found to inhibit the production of certain inflammatory cytokines, which could be useful in research on inflammatory diseases such as arthritis and inflammatory bowel disease. PTB has also been found to have anti-oxidant properties, which could be useful in research on oxidative stress-related diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of PTB is that it is a synthetic molecule, which means that it can be easily synthesized in the lab and its properties can be easily controlled. This makes it a useful tool for research on cancer and other diseases. However, one limitation of PTB is that it has not yet been extensively tested in vivo (in living organisms), which means that its effects on whole organisms are not yet fully understood.
Future Directions
There are several future directions for research on PTB. One direction is to further investigate its anti-cancer effects and potential applications in cancer therapy. Another direction is to investigate its anti-inflammatory and anti-oxidant effects and potential applications in research on inflammatory and oxidative stress-related diseases. Additionally, further research is needed to understand the safety and toxicity of PTB, as well as its effects on whole organisms.
Synthesis Methods
PTB is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the preparation of 2-(1H-pyrazol-1-yl)ethanamine, which is then reacted with 2-bromoethyl thiophene-3-carboxylate to produce 2-(2-(thiophen-3-yl)ethyl)-1H-pyrazole. This intermediate product is then reacted with 2-chlorobenzo[d]thiazole-6-carboxylic acid to produce PTB.
Scientific Research Applications
PTB has been found to have potential applications in cancer research. Studies have shown that PTB can inhibit the growth of cancer cells and induce apoptosis (cell death) in various types of cancer cells, including breast, lung, and colon cancer cells. PTB has also been found to have anti-inflammatory and anti-oxidant properties, which could be useful in research on inflammatory diseases and oxidative stress-related diseases.
properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-17(12-2-3-14-16(8-12)24-11-19-14)18-9-15(13-4-7-23-10-13)21-6-1-5-20-21/h1-8,10-11,15H,9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTDTQXIKIVJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide |
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